5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol

Polyurethane Chemistry Polymer Crosslinking Reactive Diluents

5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol (CAS 93983-24-5) is a bifunctional 1,3-dioxane derivative bearing both a primary alcohol and a hydroxymethoxy (–OCH₂OH) functionality on the quaternary 5-position of the dioxane ring. With molecular formula C₇H₁₄O₅ and molecular weight 178.18 g/mol, the compound is characterized by a higher density (1.212 g/cm³), elevated boiling point (244.6 °C), and a dual hydrogen-bond donor profile relative to the mono‑hydroxyl 1,3‑dioxane‑5‑methanol family.

Molecular Formula C7H14O5
Molecular Weight 178.18 g/mol
CAS No. 93983-24-5
Cat. No. B12668115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol
CAS93983-24-5
Molecular FormulaC7H14O5
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1C(COCO1)(CO)COCO
InChIInChI=1S/C7H14O5/c8-1-7(2-10-5-9)3-11-6-12-4-7/h8-9H,1-6H2
InChIKeyDKNIFLGCIMSZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol (CAS 93983-24-5): Procurement-Relevant Physicochemical Profile for Differentiated Selection


5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol (CAS 93983-24-5) is a bifunctional 1,3-dioxane derivative bearing both a primary alcohol and a hydroxymethoxy (–OCH₂OH) functionality on the quaternary 5-position of the dioxane ring [1]. With molecular formula C₇H₁₄O₅ and molecular weight 178.18 g/mol, the compound is characterized by a higher density (1.212 g/cm³), elevated boiling point (244.6 °C), and a dual hydrogen-bond donor profile relative to the mono‑hydroxyl 1,3‑dioxane‑5‑methanol family [1]. These distinct physicochemical attributes directly impact hydroxyl‑driven reactivity, thermal stability, and intermolecular interactions, making the compound a candidate for procurement scenarios in which higher crosslink capacity, lower volatility, or enhanced polarity are required versus simpler 5‑alkyl or 5‑hydroxymethyl analogs.

Why In‑Class 1,3‑Dioxane‑5‑methanol Analogs Cannot Substitute 5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol in Hydroxyl‑Dependent Applications


Superficial structural similarity among 1,3‑dioxane‑5‑methanol derivatives masks critical differences in hydroxyl content and physicochemical profile that preclude simple drop‑in replacement. Unlike the mono‑ol 5‑methyl (CAS 1121‑97‑7) and 5‑ethyl (CAS 5187‑23‑5) analogs, 5‑[(hydroxymethoxy)methyl]-1,3‑dioxane‑5‑methanol possesses two distinct hydroxyl‑bearing substituents, delivering a calculated hydroxyl value approximately 48 % higher than the 5‑methyl analog [1]. Moreover, the compound’s boiling point (244.6 °C) exceeds that of both 5‑methyl (198.1 °C) and 5‑ethyl (217.4 °C) analogs, indicating substantially lower volatility under thermal processing conditions [1]. These quantitative differences—rooted in the unique hydroxymethoxy architecture—translate into altered crosslink density, thermal endurance, and hydrogen‑bonding capacity that directly affect end‑use performance and formulation latitude.

5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol: Head‑to‑Head Quantitative Differentiation Against 1,3‑Dioxane‑5‑methanol Analogs


Calculated Hydroxyl Value Differentiates 5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol from Mono‑Hydroxyl 1,3‑Dioxane Analogs for Crosslink Density Control

Procurement decisions for polyol components in thermoset systems hinge on hydroxyl value (OHV), which determines stoichiometry with isocyanates and final crosslink density. 5‑[(Hydroxymethoxy)methyl]-1,3‑dioxane‑5‑methanol, by virtue of its two hydroxyl groups, exhibits a calculated hydroxyl value of approximately 629.9 mg KOH/g [1]. This is 48.4 % higher than the 424.5 mg KOH/g calculated for the mono‑hydroxyl 5‑methyl‑1,3‑dioxane‑5‑methanol . The difference stems directly from the additional hydroxymethoxy substituent, which is absent in all simple 5‑alkyl or 5‑hydroxymethyl analogs. Consequently, the target compound requires a higher isocyanate index to achieve equivalent NCO:OH stoichiometry and can build higher urethane crosslink densities at a lower molar loading relative to mono‑ol comparators.

Polyurethane Chemistry Polymer Crosslinking Reactive Diluents

Boiling Point Elevation in 5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol Reduces Volatility Versus 5‑Methyl and 5‑Ethyl Analogs

Volatility under thermal curing or processing conditions dictates material losses, VOC emissions, and film integrity. The boiling point of 5‑[(hydroxymethoxy)methyl]-1,3‑dioxane‑5‑methanol is reported as 244.6 °C at 760 mmHg [1]. In contrast, the closest mono‑hydroxyl analogs—5‑methyl‑1,3‑dioxane‑5‑methanol (198.1 °C) and 5‑ethyl‑1,3‑dioxane‑5‑methanol (217.4 °C) —exhibit boiling points 22–46 °C lower. This relative non‑volatility arises from the compound’s higher molecular weight and enhanced intermolecular hydrogen bonding, offering a significant processing window advantage for applications requiring elevated temperature exposure.

Thermal Processing High‑Temperature Coatings VOC Reduction

Increased Density of 5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol Influences Formulation Weight and Phase Separation Behavior

Density is a critical parameter for formulation homogeneity, sedimentation stability, and weight‑based metering. 5‑[(Hydroxymethoxy)methyl]-1,3‑dioxane‑5‑methanol has a density of 1.212 g/cm³ [1], which is 11.2 % higher than the 1.09 g/cm³ reported for 5‑ethyl‑1,3‑dioxane‑5‑methanol . This higher density reflects the additional oxygen content of the hydroxymethoxy group and can affect the buoyancy of pigments and fillers in liquid formulations, potentially improving anti‑settling performance or altering viscosity profiles relative to lower‑density 1,3‑dioxane mono‑ols.

Formulation Science Coating Density Phase Compatibility

Dual Hydrogen Bond Donor Capacity in 5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol Enhances Intermolecular Interactions

The hydrogen‑bond donor (HBD) count quantifies a molecule’s capacity to donate protons for non‑covalent interactions, influencing adhesion, solubility, and self‑association. 5‑[(Hydroxymethoxy)methyl]-1,3‑dioxane‑5‑methanol features two hydrogen‑bond donor sites (the primary –CH₂OH and the terminal –OCH₂OH) [1], whereas 5‑methyl‑1,3‑dioxane‑5‑methanol possesses only one . This doubling of HBD capacity, combined with five hydrogen‑bond acceptor sites, yields a topological polar surface area (TPSA) of 68.2 Ų [1]—approximately 75 % larger than the ~39 Ų typical of mono‑ol dioxane analogs. The consequence is a markedly more polar and interactive molecular surface, which can enhance substrate wetting and interfacial adhesion in polar environments.

Adhesion Science Solubility Parameters Molecular Recognition

Higher Rotatable Bond Count Confers Conformational Flexibility Advantage in 5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol

Molecular flexibility, as indicated by the number of freely rotatable bonds, influences crystallization tendency, glass transition temperature, and entropic contributions to binding or reaction kinetics. 5‑[(Hydroxymethoxy)methyl]-1,3‑dioxane‑5‑methanol contains four rotatable bonds [1], compared to only one rotatable bond in (1,3‑dioxan‑5‑yl)methanol [2] and two in 5‑ethyl‑1,3‑dioxane‑5‑methanol . This enhanced conformational freedom can suppress crystallinity, maintain liquid character at lower temperatures, and provide greater segmental mobility when incorporated into polymer networks, potentially improving impact resistance and low‑temperature flexibility.

Entropic Effects Polymer Segment Mobility Crystallization Inhibition

Procurement‑Guiding Application Scenarios for 5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol Based on Quantitative Differentiation Evidence


High‑Crosslink‑Density Polyurethane Coatings and Adhesives

The calculated hydroxyl value of ~630 mg KOH/g—substantially exceeding that of mono‑ol 1,3‑dioxane‑5‑methanols—positions this compound as a compact, low‑molecular‑weight polyol for two‑component polyurethane systems. Formulators can achieve targeted crosslink densities with reduced polyol loading, which is economically favorable. [1]

Low‑VOC, High‑Temperature Reactive Diluents

With a boiling point 27–46 °C higher than its 5‑ethyl and 5‑methyl counterparts, 5‑[(hydroxymethoxy)methyl]-1,3‑dioxane‑5‑methanol is better suited for stoving enamels, coil coatings, and other applications requiring curing above 200 °C, minimizing volatile losses and maintaining film integrity. [2]

Adhesion Promoters for Polar and Cellulosic Substrates

The compound’s dual hydrogen‑bond donor profile and elevated TPSA (68.2 Ų) suggest superior wetting and adhesion to polar surfaces such as wood, paper, and oxidized metals, distinguishing it from the less interactive mono‑ol dioxane analogs. [3]

Liquid Reactive Intermediates with Reduced Crystallization Tendency

Four rotatable bonds impart significant conformational disorder, lowering the propensity for crystallization relative to more rigid dioxane‑methanol derivatives. This property is valuable for maintaining storage stability and pumpability in bulk chemical processing. [4]

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